molecular formula C12H14ClN3O B2721689 2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide CAS No. 1241038-48-1

2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide

Cat. No.: B2721689
CAS No.: 1241038-48-1
M. Wt: 251.71
InChI Key: DYETVMXRVNXCCB-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide is a chemical compound with the molecular formula C11H12ClN3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, an amino group, a cyanopropyl group, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide typically involves the reaction of 2-chloroaniline with 1-cyanopropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide can be compared with other similar compounds, such as:

    2-(2-chlorophenyl)-N-(2-propynyl)acetamide: This compound has a similar structure but differs in the presence of a propynyl group instead of a cyanopropyl group.

    2-chloro-N-(4-chlorophenethyl)acetamide: This compound contains a chlorophenethyl group, highlighting the structural diversity within this class of compounds.

    2-chloro-N-(3-ethylphenyl)acetamide: This compound features an ethylphenyl group, demonstrating variations in the substituents attached to the acetamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloroanilino)-N-(1-cyanopropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-2-9(7-14)16-12(17)8-15-11-6-4-3-5-10(11)13/h3-6,9,15H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYETVMXRVNXCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CNC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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